![molecular formula C31H34N2O7 B2446368 Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine CAS No. 1013883-02-7](/img/structure/B2446368.png)
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
Vue d'ensemble
Description
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a compound with the CAS number 1013883-02-7 . It has a molecular weight of 546.62 and its IUPAC name is (2S)-3-(4-{2-[(tert-butoxycarbonyl)amino]ethoxy}phenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves the amidation reaction of O-[2-[(tert-butoxycarbonyl)amino]ethyl]-L-tyrosine with 9-fluorenylmethyl-N-succinimidyl carbonate in a sodium carbonate aqueous solution . The reaction is monitored by TLC and upon completion, the solvent is partially removed by concentration. The remaining solution is acidified with 2N hydrochloric acid to pH 67, extracted with ethyl acetate, washed with saturated brine, concentrated, and precipitated with petroleum ether. The resulting white solid is filtered and dried to obtain O-alkyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine .Molecular Structure Analysis
The molecular formula of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is C31H34N2O7 . The InChI code for this compound is 1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine include a predicted boiling point of 759.1±60.0 °C, a predicted density of 1.245±0.06 g/cm3, and a predicted pKa of 2.96±0.10 .Applications De Recherche Scientifique
Peptide Synthesis and Modification
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a pivotal compound in the field of peptide synthesis. Its application is seen in native chemical ligation processes, where it plays a crucial role in facilitating the synthesis of complex peptides. Crich and Banerjee (2007) demonstrated this by using a derivative of this compound to synthesize LYRAMFRANK, a peptide, through native chemical ligation, showcasing the compound's compatibility with reactive side chains and its ability to facilitate ligation at phenylalanine (Crich & Banerjee, 2007). Similarly, Dacheng (2009) successfully synthesized amino group-protected L-phenylalanines using Fmoc as a protecting group, which were further used to create new conjugated products, highlighting the compound's versatility in synthesizing and modifying peptides (Y. Dacheng, 2009).
Hydrogel Formation and Biomedical Applications
The compound also finds its use in the development of novel biomedical materials. Schnaider et al. (2019) showcased the application of Fmoc-decorated self-assembling building blocks, derived from Fmoc-phenylalanine, in developing antibacterial and anti-inflammatory materials. These nanoassemblies significantly impacted bacterial morphology and viability, providing new avenues for biomedical applications (Schnaider et al., 2019).
Analytical Techniques and Chemical Analysis
In analytical chemistry, Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine derivatives are used to enhance methodologies. Rebane and Herodes (2012) highlighted the influence of boric acid on the ionization efficiency of Fmoc-protected amino acids in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), pointing towards improvements in analytical techniques involving such compounds (R. Rebane & K. Herodes, 2012).
Mécanisme D'action
Target of Action
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a complex organic compound that is primarily used as an intermediate in organic synthesis and pharmaceutical development . The primary targets of this compound are the biochemical reactions where it is used as a building block or a linker molecule .
Mode of Action
The compound contains two important protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group . The Fmoc group is used to protect the amino group during peptide synthesis and can be removed under basic conditions . The Boc group is also a protecting group for the amino group and can be removed under acidic conditions .
Biochemical Pathways
Instead, it is used in the laboratory to facilitate the synthesis of other compounds, particularly peptides . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Pharmacokinetics
The compound’s ADME properties and bioavailability would depend on the specific context of its use .
Result of Action
The primary result of the action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is the successful synthesis of the desired target molecules, such as peptides
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZEDGXSYOUAW-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine | |
CAS RN |
1013883-02-7 | |
| Record name | Fmoc-4-[2-(boc-amino)ethoxy]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)
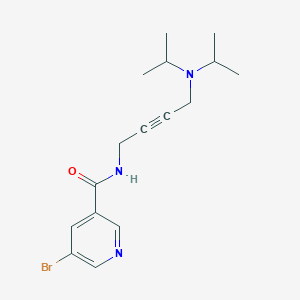
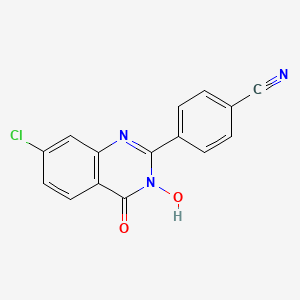
![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)
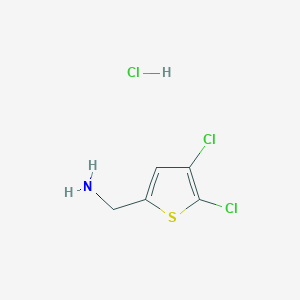
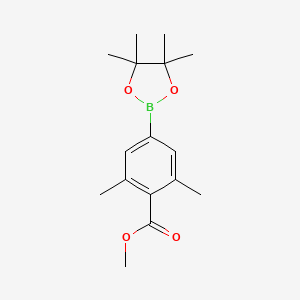
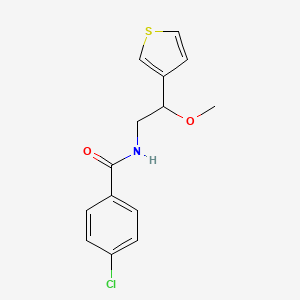
![3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2446295.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2446297.png)
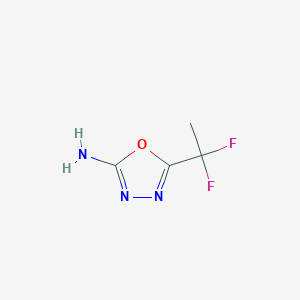
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2446301.png)
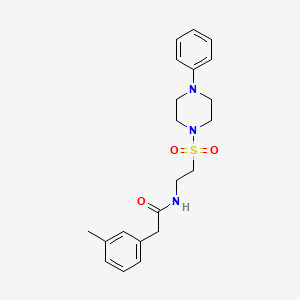
![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2446307.png)